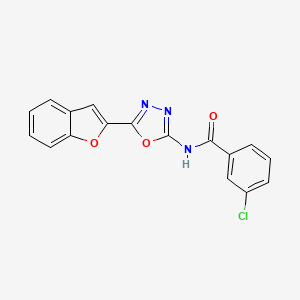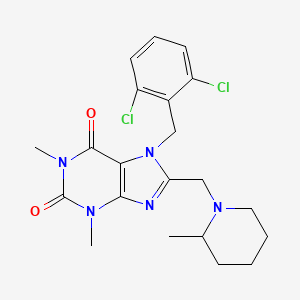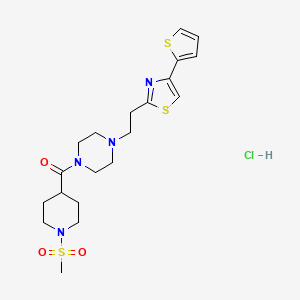![molecular formula C28H28FN3O3 B2493291 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 1018162-97-4](/img/structure/B2493291.png)
4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of organic molecules that are characterized by their complex structure, involving multiple functional groups including benzimidazole, pyrrolidinone, and phenoxy groups. These features contribute to its unique chemical and physical properties, making it a subject of interest for various scientific studies.
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to the one , involves multiple steps, including condensation reactions, NMR spectroscopy characterization, and sometimes crystal structure analysis for confirmation (Sukiennik et al., 2023). Specific synthesis pathways can vary depending on the desired substitutions and the functional groups present in the final molecule.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often determined using X-ray crystallography, providing detailed insights into their crystal structure and biological activity. These compounds typically exhibit a chain hydrogen-bonding pattern, contributing to their stability and potential antimicrobial activity (Sukiennik et al., 2023).
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Researchers have explored the chemical transformations of similar compounds, focusing on synthesizing N-substituted benzimidazole derivatives and conducting reactions like alkylation, yielding various compounds with different moieties such as pyrrole and pyrazole (Vaickelionienė, Sapijanskaitė, & Mickevičius, 2012).
Medicinal Chemistry and Drug Development
- Research in medicinal chemistry has led to the development of phenylpyrrolidine-substituted benzimidazole carboxamide inhibitors. These compounds exhibit strong potency against poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, and show potential for treating cancer (Penning et al., 2010).
Positron Emission Tomography (PET) Imaging
- Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have been synthesized for studying peripheral benzodiazepine receptors using PET imaging. These compounds could be useful in investigating neurodegenerative disorders (Fookes et al., 2008).
Synthesis of Specific Compounds
- The synthesis of specific benzimidazole compounds, like those incorporating methoxypropoxy and methylthio groups, has been achieved. These compounds may serve as precursors or intermediates in further chemical or pharmacological studies (Xiang-jun, 2006).
Antioxidant Properties
- Certain benzimidazole derivatives have been studied for their antioxidant properties, indicating their potential therapeutic applications in conditions caused by oxidative stress (Kerimov et al., 2012).
Structural Diversity in Chemical Libraries
- 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, has been used to create a diverse library of compounds. This research emphasizes the versatility of these chemical structures in synthesizing a wide range of compounds (Roman, 2013).
Propriétés
IUPAC Name |
4-[1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3/c1-18-7-12-26(19(2)13-18)35-17-23(33)16-32-25-6-4-3-5-24(25)30-28(32)20-14-27(34)31(15-20)22-10-8-21(29)9-11-22/h3-13,20,23,33H,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMAEMVIDOCDKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2493209.png)

![(Z)-2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2493211.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2493213.png)
![N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2493214.png)
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2493215.png)

![N-Benzyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2493217.png)
![1-Benzhydryl-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2493220.png)


![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2493229.png)
